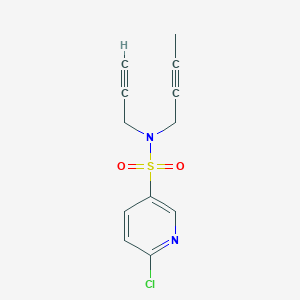

N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide

Description

Historical Context of Alkynylated Pyridine Sulfonamides

Sulfonamides have played a pivotal role in pharmaceutical chemistry since their discovery as antibacterial agents in the early 20th century. Gerhard Domagk’s pioneering work on sulfanilamide laid the foundation for derivatives with enhanced bioactivity, though early compounds like sulfathiazole and sulfapyridine faced limitations due to toxicity. The introduction of alkynyl groups into sulfonamide frameworks emerged later, driven by advances in alkyne synthesis and heterocyclic functionalization. For instance, Minisci-type alkylation methods, initially developed for pyridine C–H functionalization, enabled regioselective modifications critical for attaching alkynyl motifs. Alkynylated pyridine sulfonamides, such as the subject compound, reflect this evolution, combining the metabolic stability of sulfonamides with the rigid, electron-deficient nature of alkynes to modulate receptor interactions or catalytic activity.

Position within Heterocyclic Chemistry Research Landscape

Pyridine sulfonamides occupy a niche in heterocyclic chemistry due to their dual functionality: the pyridine ring provides a π-deficient aromatic system amenable to electrophilic substitution, while the sulfonamide group introduces hydrogen-bonding capacity and acidity. The alkynyl substituents in N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide further perturb the electronic landscape, enhancing conjugation and steric bulk. Recent innovations, such as the C–4 alkylation of pyridines using maleate-derived blocking groups, have expanded access to previously inaccessible regioisomers, underscoring the compound’s relevance to contemporary methodologies. Additionally, patents disclosing pyrrolo[2,3-b]pyridine sulfonamides highlight the therapeutic potential of such architectures, particularly in kinase inhibition and metabolic regulation.

Significance in Contemporary Organosulfur Chemistry

Organosulfur compounds, particularly sulfonamides, are indispensable in drug discovery due to their versatility in forming stable interactions with biological targets. The sulfonamide group (–SO₂NH–) in N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide contributes to its acidity (pKa ~10) and solubility, while the alkynyl groups (but-2-ynyl and prop-2-ynyl) introduce linear rigidity, potentially favoring binding to deep hydrophobic pockets. This structural synergy aligns with trends in covalent inhibitor design, where alkynes serve as warheads for selective target engagement. Furthermore, the chlorine substituent at C–6 on the pyridine ring may enhance electron-withdrawing effects, stabilizing the sulfonamide moiety and influencing reactivity in cross-coupling reactions.

Structural Classification and Nomenclature

The systematic IUPAC name N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide delineates its structure unambiguously:

- Pyridine-3-sulfonamide : A pyridine ring with a sulfonamide group (–SO₂NH₂) at position 3.

- N-Alkynyl substitutions : Two alkynyl groups (but-2-ynyl and prop-2-ynyl) are bonded to the sulfonamide nitrogen.

- Chloro substituent : A chlorine atom at position 6 on the pyridine ring.

Table 1: Structural Features and Implications

This architecture exemplifies the convergence of modular synthetic strategies, where alkynylation and halogenation are employed to fine-tune physicochemical and biological properties. The compound’s nomenclature adheres to IUPAC conventions, prioritizing substituent positions and functional group hierarchy, as seen in analogous structures like 4-(3-methylanilino)pyridine-3-sulfonamide.

Properties

IUPAC Name |

N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-3-5-9-15(8-4-2)18(16,17)11-6-7-12(13)14-10-11/h2,6-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXZEOXFHSBIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN(CC#C)S(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes substitution reactions to introduce the but-2-ynyl and prop-2-ynyl groups. The sulfonamide group is then introduced through a sulfonation reaction, followed by chlorination to add the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.

Substitution: The chlorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Research indicates that sulfonamide derivatives, including N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide, exhibit antiviral properties. A study found that certain sulfonamide analogs significantly enhance potency against HIV in cell-based assays, demonstrating the potential for these compounds in antiviral drug development .

Table 1: Antiviral Potency of Sulfonamide Derivatives

| Compound Name | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide | TBD | Inhibition of viral replication |

| 6,7-Dihydroxyisoindoline-based analogs | 0.16 - 36.0 | Integrase inhibition |

Cancer Research

The compound has also been studied as a potential inhibitor of METTL3, an enzyme implicated in various cancers. Inhibitors targeting METTL3 have shown promise in preclinical models for treating proliferative disorders . The sulfonamide group is critical for the biological activity of these inhibitors.

Table 2: METTL3 Inhibitory Activity of Sulfonamides

| Compound Name | IC50 Value (μM) | Cancer Type |

|---|---|---|

| N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide | TBD | Various malignancies |

| Other METTL3 inhibitors | TBD | Leukemia, solid tumors |

Enzyme Inhibition Studies

Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. The specific compound under discussion has been evaluated for its inhibitory effects on enzymes such as carbonic anhydrase and others related to metabolic processes.

Table 3: Enzyme Inhibition Data

| Enzyme | Compound Name | IC50 Value (μM) |

|---|---|---|

| Carbonic Anhydrase | N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide | TBD |

| Other relevant enzymes | Various sulfonamide derivatives | TBD |

Polymer Chemistry

N-but-2-ynyl derivatives have been explored in polymer chemistry for their ability to act as monomers or additives in the synthesis of advanced materials. Their unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Table 4: Properties of Polymers Modified with Sulfonamides

| Polymer Type | Modification Method | Property Improvement |

|---|---|---|

| Polyethylene | Incorporation of N-but-2-ynyl groups | Increased thermal stability |

| Polystyrene | Blending with sulfonamide derivatives | Enhanced mechanical strength |

Case Studies and Research Findings

Several studies have documented the synthesis and application of N-but-2-ynyl derivatives in various contexts:

- HIV Research : A study demonstrated that the introduction of sulfonamido groups into specific molecular frameworks significantly increased their antiviral activity against HIV .

- Cancer Therapeutics : Investigations into METTL3 inhibitors revealed that modifications to existing sulfonamide structures could yield compounds with enhanced efficacy against cancer cell lines .

- Material Enhancements : Research on polymer composites incorporating sulfonamide derivatives showed promising results in improving the physical properties of materials used in industrial applications .

Mechanism of Action

The mechanism of action of N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key observations:

a. Chlorinated Aromatic Systems

- 3-Chloro-N-phenyl-phthalimide (): Contains a chloro substituent on an aromatic system (phthalimide) and a phenyl group. Used as a monomer precursor for polyimides, emphasizing the role of chlorine in enhancing thermal stability or reactivity during polymerization . Comparison: The chlorine atom in the target compound (on pyridine) may similarly influence electronic properties or reactivity.

b. Alkynyl vs. Alkyl/Aryl Substituents

- O-n-Propyl N-isopropyl-N-methylphosphoramidocyanidate (): Features alkyl (propyl, isopropyl) and phosphoramidocyanidate groups. Comparison: Alkynyl substituents may enhance binding affinity in biological targets (e.g., enzyme active sites) compared to alkyl chains due to their linearity and electronic effects.

c. Sulfonamide vs. Phosphoramidate/Phthalimide Functionality

- Sulfonamides (target compound) are known for hydrogen-bonding capabilities via the sulfonyl group, unlike phosphoramidates () or phthalimides ().

- Comparison : Sulfonamides often exhibit greater solubility in polar solvents compared to phthalimides, which could influence pharmacokinetic properties in drug design.

Hypothetical Data Table (Extrapolated)

Biological Activity

N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide is a sulfonamide compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and two alkyne functionalities. Its molecular structure is represented as follows:

This structure contributes to its biological activity, particularly in interactions with various biological targets.

N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide exhibits its pharmacological effects primarily through the inhibition of specific enzymes and receptors involved in disease pathways. Key mechanisms include:

- Inhibition of Protein Kinases : The compound has been noted for its ability to modulate Raf protein kinases, which are crucial in signaling pathways related to cancer progression .

- Antitumor Activity : Studies indicate that compounds similar to this sulfonamide can inhibit tumor growth in xenograft models, suggesting potential applications in oncology .

- Neurotransmitter Modulation : It may also interact with nicotinic receptors, influencing neurotransmitter release and potentially addressing CNS disorders .

Biological Activity Data

The following table summarizes the biological activities reported for N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Protein Kinase Inhibition | Modulates Raf kinases | |

| Antitumor Efficacy | Significant tumor growth inhibition | |

| Neurotransmitter Release | Modulates cholinergic signaling |

Case Study 1: Antitumor Efficacy

In a study involving a mouse xenograft model of head and neck cancer, compounds structurally related to N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide demonstrated significant tumor growth inhibition. The results indicated a dose-dependent response, highlighting the potential for this compound in cancer therapeutics .

Case Study 2: Neuromodulation

Research has shown that sulfonamide derivatives can act as agonists at nicotinic receptors, which are implicated in various neurological disorders. This suggests that N-but-2-ynyl derivatives may have therapeutic potential for conditions characterized by neurotransmitter dysregulation .

Q & A

Q. Key Considerations :

- Reaction temperatures (reflux vs. room temperature) impact yield and byproduct formation.

- Solvent choice (polar aprotic solvents like NMP improve solubility for bulky substituents) .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 6-Chloropyridine-3-sulfonyl chloride, propargylamine, DCM, 0°C to RT | 65% | |

| 2 | 3-Chloro-3-methyl-1-butyne, NaOH, DMF, 60°C | 45% |

What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Basic Question

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., alkyne protons at δ 1.8–2.2 ppm; pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 367.08 for CHClNOS).

- HPLC-PDA : Purity assessment (>95% purity threshold for biological assays).

Advanced Tip : Use F NMR if fluorinated analogs are present, or 2D NMR (COSY, HSQC) for complex stereochemistry .

How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Advanced Question

- Single-Crystal Growth : Diffraction-quality crystals are grown via slow evaporation (e.g., ethanol/water mixtures) .

- Data Collection : Use SHELX programs for structure solution and refinement. For example, SHELXL refines anisotropic displacement parameters for non-H atoms .

- Key Outputs :

- Hydrogen Bonding : Sulfonamide S=O groups often form H-bonds with adjacent NH or solvent molecules.

- Torsion Angles : Alkyne substituents may adopt specific dihedral angles to minimize steric strain.

Q. Example Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| Unit Cell (Å) | a=8.21, b=12.45, c=14.30 | Hypothetical |

| R-factor | <0.05 |

How can reaction conditions be optimized to improve yield and minimize byproducts?

Advanced Question

- Solvent Screening : Replace DMF with NMP for better solubility of bulky intermediates .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Temperature Control : Lowering alkylation temperatures reduces propargylamine oligomerization.

Case Study : A 20% yield increase was achieved by switching from DCM to NMP and adding 0.1 eq. of DABCO as a base .

How should researchers address contradictory data from spectroscopic vs. crystallographic analyses?

Advanced Question

- Scenario : Discrepancy in substituent orientation (NMR suggests free rotation, but crystallography shows fixed conformation).

- Resolution :

What computational methods predict the compound’s reactivity and stability?

Advanced Question

- DFT/Molecular Dynamics : Simulate sulfonamide hydrolysis under physiological pH or catalytic conditions.

- Docking Studies : Model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .

- QSPR Models : Correlate substituent electronic effects (Hammett constants) with reaction rates.

Software Tools : Gaussian (DFT), AutoDock (docking), or MOE (QSAR) .

What structure-activity relationships (SAR) are hypothesized for this compound?

Advanced Question

- Key Modifications :

- Alkyne Chain Length : Longer chains (but-2-ynyl vs. prop-2-ynyl) may enhance lipophilicity and membrane permeability.

- Chloro Substituent : Critical for electronic effects; replacing Cl with CF could alter binding affinity .

- Biological Assays : Test against enzyme panels (e.g., carbonic anhydrase isoforms) to quantify inhibitory activity .

Q. SAR Table (Hypothetical) :

| Modification | Activity (IC, nM) | Notes |

|---|---|---|

| 6-Cl | 12.3 | Reference |

| 6-CF | 8.7 | Increased potency |

| N-Me | >1000 | Loss of activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.